
N-(2-aminocyclopropyl)propane-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminocyclopropyl)propane-2-sulfonamide is a chemical compound with the molecular formula C6H14N2O2S and a molecular weight of 178.25 g/mol . This compound is characterized by the presence of an aminocyclopropyl group attached to a propane-2-sulfonamide moiety. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides, including N-(2-aminocyclopropyl)propane-2-sulfonamide, can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with amines. For instance, the combination of H2O2 and SOCl2 can be used for the direct oxidative conversion of thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides . Another method involves the use of cyanuric chloride and triethylamine in anhydrous acetonitrile to react with amine-derived sulfonate salts .
Industrial Production Methods
Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of microwave irradiation has been shown to enhance the efficiency and yield of sulfonamide synthesis from sulfonic acids or their sodium salts . Additionally, oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing sulfonamides in a single step, streamlining the synthetic process and reducing waste .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-aminocyclopropyl)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of thiol derivatives to sulfonyl chlorides using oxidizing agents like H2O2 and SOCl2.
Substitution: Reaction of sulfonyl chlorides with amines to form sulfonamides.
Common Reagents and Conditions
Oxidizing Agents: H2O2, SOCl2, N-chlorosuccinimide (NCS).
Solvents: Anhydrous acetonitrile, methanol.
Catalysts: Calcium triflimide, DABCO.
Major Products
The major products formed from these reactions are sulfonamides, which are valuable intermediates in pharmaceutical and agrochemical industries .
Applications De Recherche Scientifique
N-(2-aminocyclopropyl)propane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-aminocyclopropyl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.
Sulfadiazine: Used in combination with anti-malarial drugs to treat toxoplasmosis.
Uniqueness
N-(2-aminocyclopropyl)propane-2-sulfonamide is unique due to its specific aminocyclopropyl group, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
Propriétés
Formule moléculaire |
C6H14N2O2S |
|---|---|
Poids moléculaire |
178.26 g/mol |
Nom IUPAC |
N-(2-aminocyclopropyl)propane-2-sulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-4(2)11(9,10)8-6-3-5(6)7/h4-6,8H,3,7H2,1-2H3 |
Clé InChI |
XGEPUVMHIVVTTB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)NC1CC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


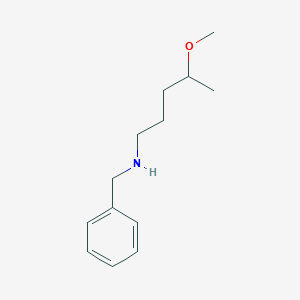
![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine](/img/structure/B13187422.png)
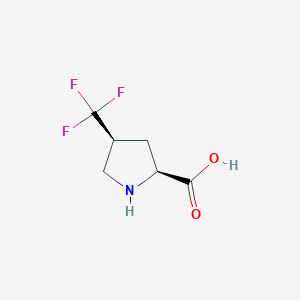
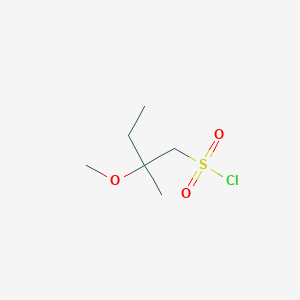
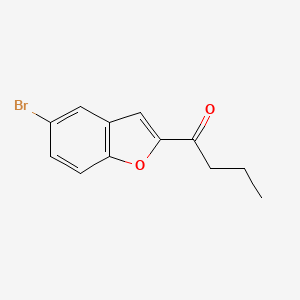
![Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13187439.png)
![4-[4-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13187445.png)
![1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol](/img/structure/B13187451.png)

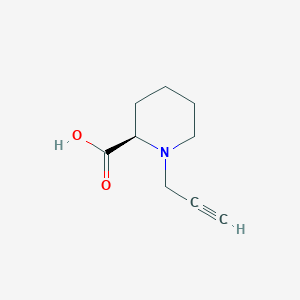
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine](/img/structure/B13187463.png)
![Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13187470.png)
![[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide](/img/structure/B13187478.png)
![Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13187492.png)
